molecular formula C7H10N2S2 B2384100 [2-(Thiophen-2-yl)ethyl]thiourea CAS No. 923255-84-9

[2-(Thiophen-2-yl)ethyl]thiourea

Cat. No. B2384100
CAS RN: 923255-84-9
M. Wt: 186.29
InChI Key: NXVAHRUILJWLDT-UHFFFAOYSA-N
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Description

“[2-(Thiophen-2-yl)ethyl]thiourea” is a chemical compound with the CAS Number: 923255-84-9 . It has a molecular weight of 186.3 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for “[2-(Thiophen-2-yl)ethyl]thiourea” is N-[2-(2-thienyl)ethyl]thiourea . The InChI code for the compound is 1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .


Physical And Chemical Properties Analysis

It is typically stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including [2-(Thiophen-2-yl)ethyl]thiourea , have gained prominence as potential biologically active compounds. Medicinal chemists utilize these derivatives to enhance advanced compounds with diverse biological effects. Notably, they exhibit properties relevant to drug development, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe.

Corrosion Inhibition

Thiophene derivatives find application in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .

Organic Semiconductors and Electronics

Molecules containing the thiophene ring system play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . These applications are essential for advancing flexible and efficient electronic devices.

Biological Activities

Thiophene-based compounds exhibit diverse pharmacological properties. Researchers have identified their potential as:

Functionalization of Carbon Nanotubes

2-Thiopheneethylamine (a derivative of thiophene) is suitable for functionalizing multiwall carbon nanotubes (MWCNT). Researchers use it in materials science and nanotechnology .

Polymer Chemistry and Liquid Crystals

Amides, which contain the thiophene ring, have applications in polymers, dyes, and liquid crystals. Their diverse properties contribute to material science and industry .

properties

IUPAC Name

2-thiophen-2-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAHRUILJWLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Thiophen-2-yl)ethyl]thiourea

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